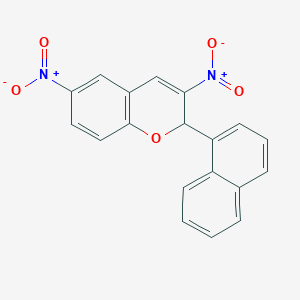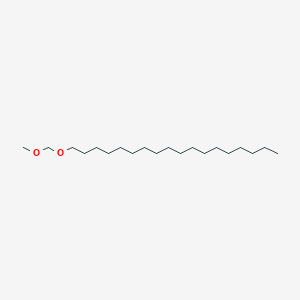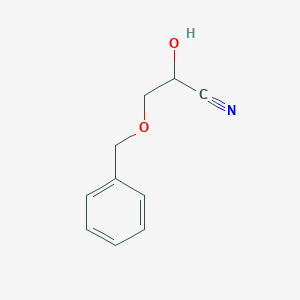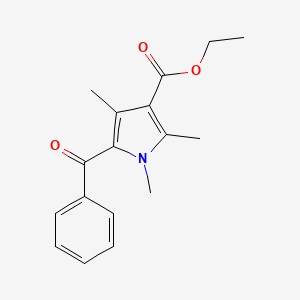
7-Iodo-2-methoxyhept-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodo-2-methoxyhept-2-enenitrile is an organic compound with the molecular formula C8H12INO It is characterized by the presence of an iodine atom, a methoxy group, and a nitrile group attached to a heptene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
7-Iodo-2-methoxyhept-2-enenitrile can be synthesized through several methods. One common approach involves the reaction of 7-iodohept-2-en-1-ol with methanol in the presence of a strong acid catalyst to form the methoxy derivative. The nitrile group can then be introduced by treating the intermediate with a suitable nitrile source, such as sodium cyanide, under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
7-Iodo-2-methoxyhept-2-enenitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halide exchange.
Oxidation: Potassium permanganate or chromium trioxide for oxidation of the methoxy group.
Reduction: Lithium aluminum hydride for nitrile reduction.
Major Products
Substitution: Formation of 7-chloro-2-methoxyhept-2-enenitrile.
Oxidation: Formation of 7-iodo-2-methoxyhept-2-enal.
Reduction: Formation of 7-iodo-2-methoxyhept-2-enamine.
Applications De Recherche Scientifique
7-Iodo-2-methoxyhept-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyhept-2-ene: Lacks the iodine and nitrile groups, making it less reactive.
7-Iodohept-2-enenitrile: Lacks the methoxy group, affecting its chemical properties.
2-Methoxy-7-iodoheptane: Saturated version, differing in reactivity and applications.
Propriétés
| 108920-01-0 | |
Formule moléculaire |
C8H12INO |
Poids moléculaire |
265.09 g/mol |
Nom IUPAC |
7-iodo-2-methoxyhept-2-enenitrile |
InChI |
InChI=1S/C8H12INO/c1-11-8(7-10)5-3-2-4-6-9/h5H,2-4,6H2,1H3 |
Clé InChI |
MWZWNHHYTYXUQL-UHFFFAOYSA-N |
SMILES canonique |
COC(=CCCCCI)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene](/img/structure/B14335130.png)


![1,1'-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene]](/img/structure/B14335144.png)



![2,2',2'',2'''-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid](/img/structure/B14335179.png)
